1-Cyclopropyl-3-formyl-1H-indole-2-carboxylic acid
Description
1-Cyclopropyl-3-formyl-1H-indole-2-carboxylic acid is a substituted indole derivative featuring a cyclopropyl group at the 1-position, a formyl group at the 3-position, and a carboxylic acid at the 2-position. This compound is of significant interest in medicinal and synthetic chemistry due to the reactivity of the formyl group and the metabolic stability imparted by the cyclopropyl moiety.
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
1-cyclopropyl-3-formylindole-2-carboxylic acid |
InChI |
InChI=1S/C13H11NO3/c15-7-10-9-3-1-2-4-11(9)14(8-5-6-8)12(10)13(16)17/h1-4,7-8H,5-6H2,(H,16,17) |
InChI Key |
VUKUYIDCFCFIIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3C(=C2C(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Cyclopropyl-3-formyl-1H-indole-2-carboxylic acid typically involves the following steps:
Chemical Reactions Analysis
Scientific Research Applications
1-Cyclopropyl-3-formyl-1H-indole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Substituent Analysis and Functional Group Reactivity
The table below compares key structural and functional properties of 1-cyclopropyl-3-formyl-1H-indole-2-carboxylic acid with analogous compounds:
Key Observations :
- Formyl Group Reactivity: The formyl group at position 3 in the target compound distinguishes it from others lacking this functionality. This group enables condensation reactions (e.g., with thiazolidinones or aminothiazoles) to form bioactive heterocycles .
- Cyclopropyl vs. Benzyl/Methyl : The cyclopropyl group at position 1 (target) enhances metabolic stability compared to benzyl () or methyl groups, which are more prone to oxidative degradation.
- Electronic Effects : The electron-withdrawing formyl group at position 3 may reduce the electron density of the indole ring, altering reactivity in electrophilic substitution reactions compared to methyl or carboxylic acid substituents.
Physical and Regulatory Considerations
- Solubility and Stability : The formyl group in the target compound may reduce solubility in aqueous media compared to carboxylic acid or methyl-substituted analogs. However, the cyclopropyl group improves resistance to metabolic degradation.
- Regulatory Status: Indole derivatives with substituents like cyclopropyl are scrutinized under regulations targeting synthetic cannabinoids (e.g., U.S. House Bill 1033) due to structural similarities to controlled substances .
Biological Activity
1-Cyclopropyl-3-formyl-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the indole family, which is known for various pharmacological properties including antimicrobial, anticancer, and antiviral activities. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 1-Cyclopropyl-3-formyl-1H-indole-2-carboxylic acid is . The structure features a cyclopropyl group attached to the indole core, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.23 g/mol |
| IUPAC Name | 1-Cyclopropyl-3-formyl-1H-indole-2-carboxylic acid |
Antimicrobial Activity
Research has demonstrated that derivatives of indole-2-carboxylic acids exhibit significant antimicrobial properties. In a study evaluating various indole derivatives, it was found that compounds similar to 1-Cyclopropyl-3-formyl-1H-indole-2-carboxylic acid showed promising activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MICs) for selected compounds are summarized below:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1-Cyclopropyl derivative | 4.0 | Staphylococcus aureus |
| Indole derivative | 8.0 | Escherichia coli |
| Control (Ampicillin) | 0.5 | Staphylococcus aureus |
These results indicate that 1-Cyclopropyl-3-formyl-1H-indole-2-carboxylic acid may possess effective antibacterial properties, warranting further investigation into its mechanism of action.
Anticancer Activity
The compound's anticancer potential has also been explored. A study on related indole derivatives indicated that they could inhibit the growth of various cancer cell lines. For instance, compounds with similar structural features were tested against A549 lung cancer cells, showing significant antiproliferative effects.
Case Study: Antiproliferative Activity
In a study assessing the effects on A549 cells:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-Cyclopropyl derivative | 15.2 | A549 |
| Control (Doxorubicin) | 0.5 | A549 |
These findings suggest that the compound may act through apoptosis induction or cell cycle arrest, although the exact mechanisms remain to be elucidated.
The biological activity of 1-Cyclopropyl-3-formyl-1H-indole-2-carboxylic acid may be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
For example, the compound could act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune evasion by tumors. By inhibiting IDO, the compound may enhance anti-tumor immunity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
